molecular formula C4H6F3NO B1346083 2-(Trifluoromethyl)-1,3-oxazolidine CAS No. 31185-54-3

2-(Trifluoromethyl)-1,3-oxazolidine

Cat. No. B1346083
CAS RN: 31185-54-3
M. Wt: 141.09 g/mol
InChI Key: FBPSIMNHRRIBKV-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds are prevalent in many pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity . Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is an important research topic. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds . In 2010, the concept of oxidative trifluoromethylation was proposed: the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .


Molecular Structure Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .


Physical And Chemical Properties Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Scientific Research Applications

Synthesis and Stability

2-(Trifluoromethyl)-1,3-oxazolidines (Fox) are synthesized from serine esters and trifluoroacetaldehyde hemiacetal or trifluoroacetone. They undergo N-acylation and amidification reactions, maintaining configurational and hydrolytic stability, making them valuable as proline surrogates known as Tfm-pseudoprolines (Chaume, Barbeau, Lesot, & Brigaud, 2010).

Applications in Organic Chemistry

The 1,3-oxazolidin-2-one nucleus, including 2-(trifluoromethyl)-1,3-oxazolidine, is popular in synthetic organic chemistry and medicinal chemistry. This nucleus offers various synthetic approaches for constructing this five-member ring, showing significance in asymmetric synthesis, protective group applications, and pharmaceutical developments like Linezolid (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).

Asymmetric Synthesis

Chiral 1,3-oxazolidines with trifluoromethyl groups are used in asymmetric synthesis of 1-substituted 2,2,2-trifluoroethylamines. The reduction process with LiAlH4 is stereospecific, retaining the chiral properties (Ishii, Miyamoto, Higashiyama, & Mikami, 1998).

Synthesis of Functionalized Amines and Amino Acids

Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines facilitates the stereoselective synthesis of functionalized α-trifluoromethylamines. This methodology has been applied to diastereoselective synthesis of various trifluoromethylated amines and amino acids (Lebouvier, Laroche, Huguenot, & Brigaud, 2002).

Pharmaceutical and Industrial Applications

1,3-Oxazolidines, including derivatives of 2-(trifluoromethyl)-1,3-oxazolidine, are important in medicine and industry. They are also relevant in the enantioselective synthesis of planar chiral compounds, demonstrating their diverse utility (Fazylov, Arinova, Nurkenov, Turdybekov, Turdybekov, Seilkhanov, Sarsenbaev, Zhivotova, Isaeva, & Gazaliev, 2016).

Conformational Studies and Building Blocks

1,3-Oxazolidine derivatives, such as 2-oxo-1,3-oxazolidine-4-carboxylicacid, have been studied for their three-dimensional structures using techniques like IR, NMR, and DFT computational modeling. These studies are significant for understanding their potential as building blocks in pseudopeptide foldamers, revealing their potential in various applications (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Stereospecific Substitution Reactions

The asymmetric synthesis of 1-substituted 1-phenyl-2,2,2-trifluoroethylamines from chiral 1,3-oxazolidines, which include the trifluoromethyl group, demonstrates stereospecific substitution reactions with organolithium reagents. This process effectively controls the quaternary center's configuration (Ishii, Miyamoto, Higashiyama, & Mikami, 1998).

Safety And Hazards

Trifluoromethyl-containing compounds should be handled with care. They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPSIMNHRRIBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953270
Record name 2-(Trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-oxazolidine

CAS RN

31185-54-3
Record name Oxazolidine, 2-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1,3-oxazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Gosselin, A Roy, PD O'Shea, C Chen… - Organic …, 2004 - ACS Publications
A base-induced ring opening/imine isomerization/diastereoselective organometallic addition sequence on 4-substituted 2-perfluoroalkyl-1,3-oxazolidines has been developed for the …
Number of citations: 61 pubs.acs.org
A Roy, F Gosselin, PD O'Shea… - The Journal of Organic …, 2006 - ACS Publications
A practical, chromatography-free synthesis of potent cathepsin K inhibitor 1 is described. The addition of 4-bromophenyllithium to an α-trifluoromethylimine derived from commercially …
Number of citations: 11 pubs.acs.org
XL Qiu, FL Qing - European Journal of Organic Chemistry, 2011 - Wiley Online Library
Introduction of fluorine atoms or fluorine‐containing groups into amino acids has attracted much attention from bioorganic and medicinal chemists because the resulting fluorinated …
J Nie, HC Guo, D Cahard, JA Ma - Chemical Reviews, 2011 - ACS Publications
Organofluorine chemistry is an area of tremendous expansion. 1 The field of applications is impressively wide in scope and has the potential to concern all fields of society. Indeed, …
Number of citations: 999 pubs.acs.org
J Luis Acena, A Simon-Fuentes… - Current Organic …, 2010 - ingentaconnect.com
Synthetic studies on fluorinated β-amino acids and β-peptides have expanded rapidly in recent years, and particularly significant are those methods giving access to the target …
Number of citations: 86 www.ingentaconnect.com
RI Higuchi, KL Arienti, FJ López, NS Mani… - Journal of medicinal …, 2007 - ACS Publications
Recent interest in orally available androgens has fueled the search for new androgens for use in hormone replacement therapy and as anabolic agents. In pursuit of this, we have …
Number of citations: 57 pubs.acs.org
G Chaume, N Lensen, C Caupène, T Brigaud - 2009 - Wiley Online Library
A convenient procedure for the synthesis of highly lipophilic dipeptide building blocks from enantiopure α‐trifluoromethyl α‐amino acids is reported. Coupling reactions at the C termini …
L Parise, A Pelagalli, L Pellacani… - The Journal of …, 2016 - ACS Publications
A self-catalyzed aza-Henry addition of ethyl nitroacetate on N-alkyl trifluoromethyl aldimines was reported to synthesize β-amino α-nitro trifluoromethyl esters, precursors of α,β-diamino …
Number of citations: 16 pubs.acs.org
VG Nenajdenko, VM Muzalevskiy… - The Journal of …, 2010 - ACS Publications
The reaction of β-halogeno-β-polyfluoromethylstyrenes with N,N- or N,O-binucleophiles leads to unexpected fragmentation products (imidazolines) or to heterocyclization giving CF 3 -…
Number of citations: 52 pubs.acs.org
T Vorherr - Future Medicinal Chemistry, 2015 - Future Science
Recently, peptides have been validated to address intracellular targets and/or to be orally bioavailable. This review describes some of these scaffolds, offers insight in new cyclization …
Number of citations: 24 www.future-science.com

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